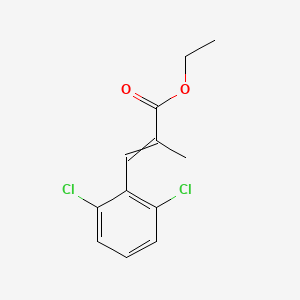

ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

Description

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an α,β-unsaturated ester featuring a 2,6-dichlorophenyl substituent and a methyl group at the β-position of the propenoate backbone. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ester moiety and steric hindrance from the 2,6-dichloro substitution. Such compounds are often intermediates in pharmaceuticals or agrochemicals, where the dichlorophenyl group enhances stability against metabolic degradation and improves binding affinity to target receptors .

Properties

IUPAC Name |

ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGSBHRZJHUFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid.

Reduction: Ethyl 3-(2,6-dichlorophenyl)-2-methylpropan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

- Structural Differences :

- The isoxazole ring replaces the α,β-unsaturated ester, introducing a heterocyclic system with nitrogen and oxygen.

- The carboxylic acid chloride group increases reactivity compared to the ethyl ester, making it more suitable for nucleophilic acyl substitution reactions.

- Functional Implications :

1-(2,6-Dichlorophenyl)-2-indolinone

- Structural Differences: Features an indolinone core (a fused bicyclic system with a ketone) instead of the propenoate chain. Retains the 2,6-dichlorophenyl group but lacks the ester functionality.

Ethyl 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoate (Hypothetical Analog)

- Structural Differences :

- Substitutes the 2,6-dichlorophenyl group with a 2,4-dichlorophenyl isomer.

- Functional Implications :

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

- Structural Differences: Contains an imidazole ring and ethanol substituent instead of the ester and propenoate chain. Uses a 2,4-dichlorophenyl group rather than 2,6-dichloro.

- The ethanol group enhances water solubility, contrasting with the lipophilic ester in the target compound .

Key Physicochemical and Functional Comparisons

| Property | Ethyl 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoate | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride | 1-(2,6-Dichlorophenyl)-2-indolinone |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (ester) | Low (acid chloride) | Moderate (aromatic ketone) |

| Reactivity | Moderate (α,β-unsaturated ester) | High (acid chloride) | Low (stable indolinone core) |

| Metabolic Stability | High (2,6-dichloro hindrance) | Moderate (heterocycle susceptible to oxidation) | High (rigid bicyclic structure) |

| Potential Applications | Synthetic intermediate, agrochemicals | Pharmaceutical precursor | Anticancer agents |

Research Findings and Implications

- Synthetic Utility : The target compound’s ester group enables facile derivatization into amides or carboxylic acids, a flexibility absent in the isoxazole acid chloride .

- Biological Relevance : The 2,6-dichlorophenyl group in the target compound and its analogs is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in antifungal and anticancer drug design .

- Stability : The 2,6-dichloro substitution confers greater resistance to oxidative degradation compared to 2,4-dichloro isomers, a critical factor in pharmaceutical shelf-life optimization .

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an ester compound with significant biological activity, particularly in pharmacological contexts. This article aims to explore its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12Cl2O2

- Molecular Weight : 265.13 g/mol

- Structure : The compound features a dichlorophenyl group attached to a 2-methylprop-2-enoate moiety. The presence of chlorine atoms on the phenyl ring enhances its biological activity by influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol. This reaction is usually catalyzed by an acid (e.g., sulfuric acid) under reflux conditions, followed by purification through distillation or recrystallization to isolate the ester product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes and disrupt their integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. The dichlorophenyl group may play a crucial role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated. Understanding these pathways could lead to the development of new anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Research : In vitro studies revealed that this compound reduced the production of pro-inflammatory cytokines in cultured cells. This suggests a potential role in managing inflammatory diseases.

- Pharmacological Evaluation : A pharmacodynamic study assessed the interaction of this compound with specific receptors involved in inflammation and pain signaling pathways. Results indicated that it may act as a partial agonist at certain receptors, providing insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.